1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a phenylpyrrolidine moiety and a thiophenylmethyl group linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
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Formation of the Phenylpyrrolidine Intermediate:
Starting Materials: Phenylacetonitrile and 2-pyrrolidinone.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydride (NaH) as a base, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Phenylacetonitrile is deprotonated by NaH, followed by nucleophilic attack on 2-pyrrolidinone, forming the phenylpyrrolidine intermediate.
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Urea Formation:
Starting Materials: The phenylpyrrolidine intermediate and thiophen-2-ylmethyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at room temperature.
Procedure: The phenylpyrrolidine intermediate reacts with thiophen-2-ylmethyl isocyanate to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl and thiophene rings.
Scientific Research Applications
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrrolidine moiety may interact with hydrophobic pockets of proteins, while the thiophene ring can engage in π-π interactions. The urea group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex and modulating biological activity.
Comparison with Similar Compounds
1-Phenylpyrrolidine-2-carboxamide: Shares the phenylpyrrolidine core but differs in the functional group attached to the nitrogen.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the urea linkage.
N-Phenylthiourea: Similar in having a phenyl group and a urea-like structure but with sulfur instead of oxygen.
Uniqueness: 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of the phenylpyrrolidine and thiophen-2-ylmethyl groups linked through a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(19-13-16-9-5-11-22-16)18-12-15-8-4-10-20(15)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGORVXMUNABHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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